3-[(Cyclobutylamino)methyl]quinolin-2-ol
Description
3-[(Cyclobutylamino)methyl]quinolin-2-ol is a quinoline-derived compound featuring a cyclobutylamino-methyl substitution at the 3-position. The cyclobutyl group likely contributes to its pharmacokinetic properties, such as lipophilicity and steric effects, which are critical for binding to biological targets.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(cyclobutylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-11(9-15-12-5-3-6-12)8-10-4-1-2-7-13(10)16-14/h1-2,4,7-8,12,15H,3,5-6,9H2,(H,16,17) |
InChI Key |
KDIJVLHLWGBKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclobutylamino)methyl]quinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and cyclobutylamine.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and green chemistry principles are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclobutylamino)methyl]quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-[(Cyclobutylamino)methyl]quinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(Cyclobutylamino)methyl]quinolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-[(Cyclobutylamino)methyl]quinolin-2-ol, highlighting differences in substituents, physicochemical properties, and biological activities:
Detailed Analysis of Key Analogues
EPZ015866 vs. EPZ015666
EPZ015866, a cyclobutylamino-containing PRMT5 inhibitor, demonstrates superior efficacy compared to EPZ015666 in attenuating RANKL-induced osteoclast differentiation. Key findings include:
- Reduced NF-κB Nuclear Translocation : EPZ015866 significantly inhibits dimethylation of the NF-κB p65 subunit, blocking transcriptional activation of osteoclastogenic genes .
- Enhanced Suppression of Bone Resorption Markers : EPZ015866 decreases Cathepsin K, NFATc1, and PU.1 protein expression more effectively than EPZ015666 .
- Structural Advantage: The cyclobutylamino group in EPZ015866 likely improves target engagement compared to EPZ015666’s oxetan-3-ylamino group, highlighting the role of substituent geometry in potency .
Impact of Substituents on Physicochemical Properties
- Cyclobutyl vs.
- Benzylamino vs. Methylamino: The benzylamino substituent in 3-((Benzylamino)methyl)-7-methylquinolin-2-ol increases molecular weight and introduces aromaticity, which may correlate with higher toxicity (as noted in its safety data sheet) .
Biological Activity
3-[(Cyclobutylamino)methyl]quinolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antiplasmodial and Antitrypanosomal Activities
Recent studies have evaluated the antiplasmodial and antitrypanosomal activities of quinoline derivatives, including those related to 3-[(Cyclobutylamino)methyl]quinolin-2-ol. Notably, compounds with similar structures have shown promising results against Plasmodium falciparum and Trypanosoma brucei. For instance, a study indicated that specific derivatives exhibited IC50 values of 1.4 µM for antiplasmodial activity and 10.4 µM for antitrypanosomal activity, demonstrating their potential as therapeutic agents against these pathogens .
Cytotoxicity
In vitro assessments have shown that certain derivatives of this compound are non-cytotoxic at maximum tested concentrations, highlighting their safety profile for further development . This aspect is crucial for the advancement of lead compounds into clinical trials.
The biological activity of 3-[(Cyclobutylamino)methyl]quinolin-2-ol is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thus altering their function.
- Cellular Pathway Modulation : It may influence various signaling pathways, potentially leading to apoptosis in cancer cells or modulation of immune responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the cyclobutyl group significantly affect the biological activity of quinoline derivatives. For example, the introduction of different substituents on the quinoline ring can enhance or diminish potency against specific biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of 3-[(Cyclobutylamino)methyl]quinolin-2-ol:
| Compound Name | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| 3-Fluoro-4-thiocyanatophenol | Antimicrobial | Not specified | Diverse chemical transformations |
| 2-(N-cyclicamino)quinoline | Antiplasmodial | 1.4 | Effective against P. falciparum |
| 4-Fluoro-N-methylbenzamide | Enzyme Inhibition | Not specified | Broad spectrum activity |
Case Studies and Research Findings
Several studies have focused on the biological implications of quinoline derivatives:
- Antimycobacterial Activity : A study demonstrated that certain derivatives exhibited mild antibacterial activity against gram-positive bacteria, indicating potential for broader antimicrobial applications .
- Cytotoxic Effects : Investigations into cytotoxicity profiles showed that while some analogs were effective against cancer cell lines, others were relatively safe, suggesting a need for further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
